5-((6-Methyl-2,6-diazaspiro[3.3]heptan-2-yl)methyl)isoindoline
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Overview
Description
5-((6-Methyl-2,6-diazaspiro[33]heptan-2-yl)methyl)isoindoline is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((6-Methyl-2,6-diazaspiro[3.3]heptan-2-yl)methyl)isoindoline typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the spirocyclic core through a cyclization reaction, followed by functional group modifications to introduce the isoindoline moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality, and implementing efficient purification techniques. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-((6-Methyl-2,6-diazaspiro[3.3]heptan-2-yl)methyl)isoindoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
5-((6-Methyl-2,6-diazaspiro[3.3]heptan-2-yl)methyl)isoindoline has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as a scaffold for designing new therapeutic agents.
Organic Synthesis: Its reactivity and functional group compatibility make it a valuable intermediate in the synthesis of more complex molecules.
Biological Studies: The compound can be used in studies to understand its interactions with biological targets, potentially leading to the discovery of new biochemical pathways or therapeutic targets.
Industrial Applications: Its properties may be exploited in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 5-((6-Methyl-2,6-diazaspiro[3.3]heptan-2-yl)methyl)isoindoline involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 6-((2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptan-6-yl)oxy)pyrimidine-4-carboxylic acid
- tert-Butyl 6-methyl-2,6-diazaspiro[3.3]heptane-2-carboxylate
- 1,6-Diazaspiro[3.3]heptane-2-methanol, 3-phenyl-1-(5-pyrimidinylmethyl)-6-[(tetrahydro-2H-pyran-4-yl)methyl]-, (2S,3R)-
Uniqueness
5-((6-Methyl-2,6-diazaspiro[3.3]heptan-2-yl)methyl)isoindoline stands out due to its specific spirocyclic structure combined with the isoindoline moiety. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H21N3 |
---|---|
Molecular Weight |
243.35 g/mol |
IUPAC Name |
5-[(6-methyl-2,6-diazaspiro[3.3]heptan-2-yl)methyl]-2,3-dihydro-1H-isoindole |
InChI |
InChI=1S/C15H21N3/c1-17-8-15(9-17)10-18(11-15)7-12-2-3-13-5-16-6-14(13)4-12/h2-4,16H,5-11H2,1H3 |
InChI Key |
JVDBKZDDNNGXNT-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2(C1)CN(C2)CC3=CC4=C(CNC4)C=C3 |
Origin of Product |
United States |
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